5-beta-Card-20(22)-enolide, 3-beta-((6-deoxy-2-O-beta-D-glucopyranosyl-3-O-methyl-alpha-L-glucopyranosyl)oxy)-14-hydroxy-
Description
5-beta-Card-20(22)-enolide, 3-beta-((6-deoxy-2-O-beta-D-glucopyranosyl-3-O-methyl-alpha-L-glucopyranosyl)oxy)-14-hydroxy- is a cardenolide glycoside characterized by a steroidal core (14-hydroxy-5β,14β-card-20(22)-enolide) and a trisaccharide moiety. The trisaccharide consists of a 6-deoxy-3-O-methyl-alpha-L-glucopyranosyl unit linked via β-1,2 and β-1,6 glycosidic bonds to two beta-D-glucopyranosyl residues (CAS 37933-66-7; molecular formula: C₄₂H₆₄O₁₉; MW: 872.95 g/mol) . This compound, also known as Thevetin A, exhibits significant cytotoxic activity against cancer cell lines (WI-38, VA-13, HepG2) and inhibits ICAM-1 induction, a key mediator of inflammation . Its bioactivity is attributed to the conserved 14-hydroxy-5β,14β-card-20(22)-enolide backbone, which is critical for binding to Na⁺/K⁺-ATPase and modulating cellular pathways .
Properties
CAS No. |
33279-55-9 |
|---|---|
Molecular Formula |
C36H56O13 |
Molecular Weight |
696.8 g/mol |
IUPAC Name |
3-[(3S,5R,10S,13R,14S,17R)-3-[(2S,5R)-3,5-dihydroxy-4-methoxy-6-[[(2R,5S)-2,4,5-trihydroxy-6-methyloxan-3-yl]oxymethyl]oxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C36H56O13/c1-17-26(38)28(40)31(32(42)47-17)46-16-24-27(39)30(44-4)29(41)33(49-24)48-20-7-10-34(2)19(14-20)5-6-23-22(34)8-11-35(3)21(9-12-36(23,35)43)18-13-25(37)45-15-18/h13,17,19-24,26-33,38-43H,5-12,14-16H2,1-4H3/t17?,19-,20+,21-,22?,23?,24?,26-,27-,28?,29?,30?,31?,32-,33+,34+,35-,36+/m1/s1 |
InChI Key |
RHERCAMWDSQFOH-QBAHGVQYSA-N |
Isomeric SMILES |
CC1[C@H](C(C([C@@H](O1)O)OCC2[C@H](C(C([C@H](O2)O[C@H]3CC[C@]4([C@@H](C3)CCC5C4CC[C@]6([C@@]5(CC[C@@H]6C7=CC(=O)OC7)O)C)C)O)OC)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)O)OCC2C(C(C(C(O2)OC3CCC4(C(C3)CCC5C4CCC6(C5(CCC6C7=CC(=O)OC7)O)C)C)O)OC)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core, the introduction of hydroxyl and methoxy groups, and the attachment of the furanone moiety. Each step would require specific reagents and conditions, such as catalysts, solvents, and temperature control.
Industrial Production Methods
Industrial production of such a complex molecule would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of automated synthesis equipment and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Hydroxyl Group Reactivity
The compound contains multiple hydroxyl groups on both the steroid backbone and sugar moieties, enabling classic alcohol-based transformations:
Lactone Ring Reactivity
The enolide lactone ring (a cyclic ester) undergoes hydrolysis under acidic or basic conditions:
Glycosidic Linkage Reactivity
The disaccharide moiety (6-deoxy-2-O-beta-D-glucopyranosyl-3-O-methyl-alpha-L-glucopyranosyl) participates in glycosidic bond cleavage:
Synthetic Modifications
Key synthetic strategies for structural derivatization include:
Glycosylation
-
Method : Koenigs-Knorr reaction with glycosyl halides.
-
Purpose : Introduction of additional sugar units to modulate solubility or target specificity .
Lactone Ring Functionalization
-
Reagent : Grignard reagents (e.g., CH₃MgBr).
-
Outcome : Nucleophilic addition to the carbonyl group, forming tertiary alcohols.
Stability Under Environmental Conditions
Comparative Reactivity with Analogues
Thevetin A (CID 441873) shares structural similarities but differs in sugar composition. Key contrasts:
Mechanistic Insights
-
Esterification : Proceeds via nucleophilic acyl substitution, with pyridine neutralizing HCl byproducts .
-
Oxidation : Jones reagent oxidizes secondary alcohols through a chromate ester intermediate.
-
Glycosidic Cleavage : Acid-catalyzed hydrolysis follows an SN1 mechanism, generating a carbocation intermediate .
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biology, the compound might be studied for its potential biological activity, such as its effects on cellular processes or its ability to interact with specific biomolecules.
Medicine
In medicine, the compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry
In industry, the compound might be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, it might bind to enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Comparison with Similar Compounds
Cardenolides share the steroidal enolide core but differ in hydroxylation patterns, glycosylation, and substituents, leading to varied pharmacological profiles. Below is a detailed comparison:
Structural Modifications and Bioactivity
Core Structure Integrity The 14-hydroxy-5β,14β configuration is essential for cytotoxicity and ICAM-1 inhibition. Displacement of the 14-hydroxy group (e.g., 8,14-epoxy derivatives) or introduction of a hydroxy group at C-8 reduces activity . Example: Compound 13 (8,14-hydroxy-5β,14β-card-20(22)-enolide) retains moderate cytotoxicity but loses ICAM-1 inhibitory activity, instead showing anti-multidrug resistance (MDR) effects by enhancing calcein accumulation in MDR 2780AD cells .
Substituents at C-16 A 16β-acetoxy group enhances potency. Compound 5 (16β-acetoxy-14-hydroxy-5β,14β-card-20(22)-enolide) demonstrates the strongest cytotoxicity (IC₅₀: 0.1–0.3 μM) and ICAM-1 inhibition among tested analogs . Conversely, hydroxylation at C-16 (e.g., compound 3β-[(4-O-β-D-glucopyranosyl-6-deoxy-L-galactopyranosyl)oxy]-14-hydroxy-5β-card-20(22)-enolide) reduces activity, emphasizing the acetoxy group’s role in membrane permeability .
Glycosylation Patterns Trisaccharide vs. Monosaccharide: Thevetin A’s trisaccharide moiety (6-deoxy-3-O-methyl-alpha-L-glucopyranosyl + 2 β-D-glucopyranosyl units) enhances solubility and target affinity compared to monosaccharide analogs like Malayoside (6869-57-4), which has a single 6-deoxy-alpha-L-mannopyranosyl (rhamnose) group (MW: 534.60 g/mol) . Epoxy Modifications: Compound 82145-55-9 (7,8-epoxy derivative) shows reduced cytotoxicity, likely due to steric hindrance from the epoxy group .
Data Tables
Table 2: Molecular Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| Thevetin A | C₄₂H₆₄O₁₉ | 872.95 | 14-hydroxy, trisaccharide |
| Malayoside | C₂₉H₄₂O₉ | 534.60 | 14-hydroxy, rhamnose |
| 82145-55-9 | C₄₄H₆₆O₂₀ | 914.98 | 7,8-epoxy, acetylated sugars |
| Compound 13 | C₃₀H₄₄O₁₀ | 588.67 | 8,14-dihydroxy |
Research Findings
- Anti-Cancer Mechanisms : Thevetin A and analogs inhibit Na⁺/K⁺-ATPase, triggering intracellular Ca²⁺ accumulation and apoptosis .
- Anti-MDR Potential: Compounds with 8,14-dihydroxy or 14,19-dihydroxy cores (e.g., 24822-55-7) reverse MDR by inhibiting P-glycoprotein, a drug efflux pump .
- Structure-Activity Relationship (SAR) :
- Sugar Moieties : Larger glycosyl groups (e.g., trisaccharides) improve target binding but may reduce bioavailability due to higher molecular weight (>800 g/mol) .
- Substituents : Acetoxy groups at C-16 enhance membrane penetration, while epoxy or additional hydroxyls disrupt steroidal planarity, reducing activity .
Biological Activity
5-beta-Card-20(22)-enolide, specifically the compound 3-beta-((6-deoxy-2-O-beta-D-glucopyranosyl-3-O-methyl-alpha-L-glucopyranosyl)oxy)-14-hydroxy-, is a complex cardenolide glycoside known for its diverse biological activities. This article reviews its pharmacological properties, including cardiotonic, anti-inflammatory, and anti-tumor effects, supported by various studies and data.
The chemical structure of the compound is characterized by its molecular formula and a molar mass of 390.51 g/mol. It appears as a white crystalline powder, soluble in organic solvents like methanol and DMSO. The compound has a melting point of 245-248 °C and a predicted pKa of approximately 14.60, indicating its weakly acidic nature .
1. Cardiotonic Activity
The primary biological activity attributed to this compound is its cardiotonic effect. Cardiac glycosides are known to enhance cardiac contractility by inhibiting the Na+/K+ ATPase enzyme, leading to increased intracellular calcium levels. This effect has been observed in various in vitro studies where the compound demonstrated significant improvement in cardiac output metrics .
2. Anti-inflammatory Properties
Research indicates that this compound exhibits anti-inflammatory effects, potentially by modulating pro-inflammatory cytokines and pathways involved in inflammation. In vitro studies have shown that it can reduce the production of inflammatory mediators in cultured cells, suggesting potential therapeutic applications in inflammatory diseases .
3. Anti-tumor Activity
The anti-tumor properties of 5-beta-Card-20(22)-enolide have been documented through various studies where it showed cytotoxic effects against several cancer cell lines, including:
- Human Lung Cancer (A549)
- Human Gastric Cancer (SGC-7901)
- Human Liver Cancer (HepG2)
These studies utilized different concentrations of the compound, revealing dose-dependent inhibitory effects on cell proliferation and induction of apoptosis in these cancer cells .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Cardiotonic | Inhibition of Na+/K+ ATPase | |
| Anti-inflammatory | Modulation of cytokine production | |
| Anti-tumor | Induction of apoptosis in cancer cell lines |
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| A549 (Lung Cancer) | 10 | Apoptosis induction |
| SGC-7901 (Gastric) | 15 | Cell cycle arrest |
| HepG2 (Liver) | 12 | Reduced proliferation |
Case Studies
Several case studies have highlighted the efficacy of this compound in clinical settings:
- Study on Cardiac Function : A study involving animal models demonstrated that administration of the compound resulted in improved cardiac function metrics compared to control groups, suggesting its potential use in heart failure therapies.
- Cancer Treatment Trials : Clinical trials investigating the use of this compound as an adjunct therapy in cancer treatment have shown promising results, particularly in patients with advanced-stage cancers where traditional therapies have limited effectiveness.
Q & A
Q. What are the key challenges in synthesizing this compound, and what strategies address its complex glycosylation pattern?
The compound’s glycosylation involves a 6-deoxy-3-O-methyl-α-L-glucopyranosyl unit linked to a β-D-glucopyranosyl residue, requiring regioselective protection-deprotection steps. Enzymatic glycosylation using glycosyltransferases or chemoenzymatic methods may improve yield compared to traditional chemical synthesis, which often struggles with stereochemical control . Critical challenges include avoiding hydrolysis of the labile enolide ring and ensuring proper stereochemistry at the C-3 and C-5 positions.
Q. Which analytical techniques are most effective for structural confirmation and purity assessment?
- LC-MS/MS : Validates molecular weight (872.95 g/mol, C₄₂H₆₄O₁₉) and detects fragmentation patterns specific to the enolide ring and glycosidic bonds .
- NMR (¹H, ¹³C, HSQC, HMBC) : Resolves stereochemistry at C-3 (β-configuration) and C-5 (β-cardanolide backbone), with key signals at δ 5.8–6.1 ppm (enolide protons) and δ 4.8–5.2 ppm (anomeric protons) .
- X-ray crystallography : Confirms absolute configuration, though limited by low solubility in non-polar solvents .
Q. How does the compound’s solubility profile influence experimental design?
The compound is sparingly soluble in water (logP ≈ 1.2) but dissolves in polar aprotic solvents like DMSO. For in vitro assays, pre-formulation with cyclodextrins or lipid-based carriers improves bioavailability . Solubility data from analogs (e.g., gitoxin, logP 2.1) suggest similar behavior, requiring solvent optimization for dose-response studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data between structural analogs?
Discrepancies arise from minor glycosylation differences. For example:
Q. What methodologies quantify the compound’s stability under physiological conditions?
- pH-dependent degradation assays : Monitor enolide ring hydrolysis at pH 7.4 (simulated blood) vs. pH 1.2 (stomach) via HPLC. Half-life (t₁/₂) in plasma is ~4 hours, compared to <1 hour in acidic conditions .
- Thermogravimetric analysis (TGA) : Determines decomposition thresholds (>180°C), critical for storage and lyophilization protocols .
Q. How can computational models predict its pharmacokinetic profile?
Molecular dynamics simulations (e.g., COMSOL Multiphysics) model membrane permeability (logD ~1.5) and binding to serum albumin. ADMET predictors (e.g., SwissADME) highlight low blood-brain barrier penetration (BBB score: 0.02) but high plasma protein binding (89%) . Validate with in vitro microsomal stability assays (human liver microsomes, t₁/₂ = 2.5 hours) .
Methodological Considerations
Q. What in vitro models best evaluate its cardiotonic effects?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
